N~1~-[1-(2-Fluorobenzyl)-5-methyl-1H-pyrazol-3-YL]-2-[3-(4-nitro-1H-pyrazol-1-YL)-1-adamantyl]acetamide
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Overview
Description
N~1~-[1-(2-Fluorobenzyl)-5-methyl-1H-pyrazol-3-YL]-2-[3-(4-nitro-1H-pyrazol-1-YL)-1-adamantyl]acetamide is a complex organic compound that features a combination of pyrazole and adamantyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(2-Fluorobenzyl)-5-methyl-1H-pyrazol-3-YL]-2-[3-(4-nitro-1H-pyrazol-1-YL)-1-adamantyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and adamantyl intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include fluorobenzyl bromide, methylhydrazine, and nitropyrazole .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(2-Fluorobenzyl)-5-methyl-1H-pyrazol-3-YL]-2-[3-(4-nitro-1H-pyrazol-1-YL)-1-adamantyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The fluorobenzyl group can be oxidized to a carboxylic acid.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents such as potassium permanganate for oxidation, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the fluorobenzyl group would produce a carboxylic acid derivative .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N1-[1-(2-Fluorobenzyl)-5-methyl-1H-pyrazol-3-YL]-2-[3-(4-nitro-1H-pyrazol-1-YL)-1-adamantyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-{4-nitro-1H-pyrazol-1-yl}acetamide
- **N-(2-Chloro-6-fluorobenzyl)-2-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinecarbothioamide
Uniqueness
N~1~-[1-(2-Fluorobenzyl)-5-methyl-1H-pyrazol-3-YL]-2-[3-(4-nitro-1H-pyrazol-1-YL)-1-adamantyl]acetamide is unique due to its combination of pyrazole and adamantyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C26H29FN6O3 |
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Molecular Weight |
492.5 g/mol |
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]-5-methylpyrazol-3-yl]-2-[3-(4-nitropyrazol-1-yl)-1-adamantyl]acetamide |
InChI |
InChI=1S/C26H29FN6O3/c1-17-6-23(30-31(17)14-20-4-2-3-5-22(20)27)29-24(34)12-25-8-18-7-19(9-25)11-26(10-18,16-25)32-15-21(13-28-32)33(35)36/h2-6,13,15,18-19H,7-12,14,16H2,1H3,(H,29,30,34) |
InChI Key |
LWOTUWMJFOLZPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2F)NC(=O)CC34CC5CC(C3)CC(C5)(C4)N6C=C(C=N6)[N+](=O)[O-] |
Origin of Product |
United States |
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